Bromoacetamido-PEG2-Boc-amine

PROTAC synthesis bioconjugation quality control

Heterobifunctional PEG linker with thiol-reactive bromoacetamide and Boc-protected amine. Enables orthogonal conjugation: stable thioether bond (no ring-opening equilibrium) for ADCs/PROTACs; amine deprotected under mild acid for sequential payload attachment. Ideal for site-specific bioconjugation and nanomaterial functionalization.

Molecular Formula C13H25BrN2O5
Molecular Weight 369.25 g/mol
Cat. No. B1667877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetamido-PEG2-Boc-amine
SynonymsBromoacetamido-PEG2-Boc-amine
Molecular FormulaC13H25BrN2O5
Molecular Weight369.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCNC(=O)CBr
InChIInChI=1S/C13H25BrN2O5/c1-13(2,3)21-12(18)16-5-7-20-9-8-19-6-4-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18)
InChIKeyBLSNVTJXXUWHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bromoacetamido-PEG2-Boc-amine: A High-Purity, Orthogonal Heterobifunctional PEG Linker for Stepwise Bioconjugation and PROTAC Synthesis


Bromoacetamido-PEG2-Boc-amine (CAS 182244-33-3, synonym Bromoacetamido-C2-PEG2-NH-Boc) is a heterobifunctional polyethylene glycol (PEG) linker comprising a thiol-reactive bromoacetamide moiety, a flexible PEG2 spacer, and a tert-butoxycarbonyl (Boc)-protected amine . The Boc group remains stable under basic and nucleophilic conditions and is selectively removed under mild acidic treatment (e.g., TFA) to reveal a primary amine for subsequent conjugation to carboxylic acids or activated esters [1]. The PEG2 chain (n=2 ethylene oxide units) confers enhanced aqueous solubility and reduces steric hindrance in bioconjugates [2]. This linker is primarily employed in the construction of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and other multifunctional bioconjugates where orthogonal, sequential coupling is required .

Why a Generic PEG Linker Cannot Replace Bromoacetamido-PEG2-Boc-amine: Quantitative Differentiation in Purity, Spacer Length, and Orthogonal Chemistry


Substituting Bromoacetamido-PEG2-Boc-amine with a structurally similar analog—such as Bromoacetamido-PEG3-Boc-amine, unprotected Bromoacetamido-PEG2-amine, or an NHS-ester-based linker—introduces quantifiable changes in molecular weight, solubility, conjugation efficiency, and synthetic compatibility . The PEG2 spacer provides a molecular weight of 369.3 g/mol, which is 44 g/mol smaller than the PEG3 analog (413.3 g/mol), directly impacting hydrodynamic radius and the steric accessibility of conjugated payloads . Furthermore, commercial Bromoacetamido-PEG2-Boc-amine is routinely supplied at ≥98% purity, whereas the PEG3 variant is often offered at a minimum purity of 95%, introducing potential variability in downstream reaction yields . The Boc-protected amine enables orthogonal deprotection under acidic conditions (e.g., neat TFA), a capability absent in unprotected amine linkers that would otherwise react prematurely with electrophilic moieties [1]. The following quantitative evidence guide details these and other verifiable differentiators that inform procurement decisions.

Bromoacetamido-PEG2-Boc-amine: Quantitative Evidence for Differentiated Procurement Decisions


High Purity (≥98%) Reduces Impurity-Driven Yield Variability Compared to PEG3 Analog

Commercial Bromoacetamido-PEG2-Boc-amine is routinely supplied with a purity of ≥98% by multiple vendors, whereas its direct analog Bromoacetamido-PEG3-Boc-amine is typically offered at a minimum purity of 95% . The 3% absolute difference in purity corresponds to a 60% reduction in potential impurities (from 5% to 2%), directly lowering the risk of side reactions and improving the reproducibility of multi-step conjugation sequences .

PROTAC synthesis bioconjugation quality control

Molecular Weight (369.3 g/mol) and PEG2 Spacer Length Provide Optimal Balance Between Solubility and Minimal Steric Bulk

Bromoacetamido-PEG2-Boc-amine has a molecular weight of 369.3 g/mol, corresponding to a PEG2 spacer (n=2 ethylene oxide units). The direct PEG3 analog (n=3) has a molecular weight of 413.3 g/mol, an increase of 44 g/mol (approximately 12% larger) . Shorter PEG2 linkers are preferred in PROTAC design to maintain a compact linker length that facilitates ternary complex formation without introducing excessive conformational flexibility, while still providing sufficient hydrophilicity for aqueous solubility [1].

PROTAC linker design PEGylation ADC payload conjugation

Boc-Protected Amine Enables Orthogonal Acid-Labile Deprotection (TFA) Distinct from Base-Labile Fmoc Chemistry

The Boc group in Bromoacetamido-PEG2-Boc-amine is selectively removed under acidic conditions (neat trifluoroacetic acid, TFA, at 0 °C to room temperature) without affecting base-labile protecting groups such as Fmoc (removed with 20% piperidine in DMF) [1][2]. This orthogonal deprotection profile allows sequential, site-specific functionalization of the linker without cross-reactivity, a critical requirement when constructing heterobifunctional molecules like PROTACs .

solid-phase peptide synthesis orthogonal protecting groups PROTAC linker functionalization

PEG2 Spacer Enhances Aqueous Solubility and Can Increase In Vivo Potency 10–100-Fold Compared to Hydrophobic Linkers

Hydrophilic PEG linkers, including the PEG2 class to which Bromoacetamido-PEG2-Boc-amine belongs, dramatically improve the solubility of conjugated payloads in aqueous media. In antibody-drug conjugate (ADC) studies, the use of PEG-based linkers (compared to hydrophobic linkers like SPDB or SMCC) has been shown to enhance in vivo potency by 10- to 100-fold, prolong plasma half-life (t₁/₂), and increase the area under the plasma concentration-time curve (AUC) [1][2]. The PEG2 spacer specifically increases solubility while maintaining a compact molecular footprint, making it suitable for both small-molecule PROTACs and larger bioconjugates [3].

ADC pharmacokinetics drug delivery PEGylation benefits

Bromoacetamido-PEG2-Boc-amine: Optimal Application Scenarios Supported by Quantitative Evidence


PROTAC Synthesis: Orthogonal Conjugation of E3 Ligase Ligand and Target Protein Ligand

Bromoacetamido-PEG2-Boc-amine is ideally suited for PROTAC construction, where the bromoacetamide group first reacts with a thiol-bearing E3 ligase ligand (e.g., a VHL or CRBN ligand functionalized with a cysteine handle) . The Boc-protected amine remains stable during this step, then is deprotected with TFA to reveal a free amine for subsequent coupling to a carboxylic acid-containing target protein ligand (e.g., via NHS ester activation) [1]. The PEG2 spacer (369.3 g/mol) provides sufficient linker length to span the binding interfaces of the ternary complex while minimizing excess conformational entropy that can reduce degradation efficiency [2].

Antibody-Drug Conjugate (ADC) Payload Attachment: Improved Solubility and Pharmacokinetics

In ADC development, the hydrophilic PEG2 spacer of Bromoacetamido-PEG2-Boc-amine enhances the aqueous solubility of hydrophobic cytotoxic payloads, mitigating aggregation and improving the drug-to-antibody ratio (DAR) . Class-level evidence demonstrates that PEG linkers can increase in vivo potency by 10–100× compared to hydrophobic linkers, and prolong plasma half-life (t₁/₂) and AUC [1]. The bromoacetamide group provides stable thioether linkages to engineered cysteine residues on the antibody, while the Boc-protected amine can be deprotected for subsequent payload attachment or further functionalization [2].

Stepwise Bioconjugation of Peptides and Proteins

The orthogonal reactivity of Bromoacetamido-PEG2-Boc-amine enables sequential, site-specific modification of peptides and proteins. The bromoacetamide group is highly selective for thiols (cysteine residues) at pH 7–8, forming stable thioether bonds . Following this initial conjugation, the Boc group is removed under mild acidic conditions (neat TFA, 0 °C to rt) without affecting the peptide backbone or acid-sensitive side chains [1]. The newly exposed amine can then be conjugated to a second biomolecule, fluorophore, or affinity tag [2]. The ≥98% purity of the commercial linker minimizes the risk of side reactions that could compromise conjugate homogeneity.

Drug Delivery and PEGylated Probe Development

The PEG2 spacer provides a compact, hydrophilic linker that improves the solubility of hydrophobic drug candidates or imaging probes without introducing excessive molecular weight or steric bulk . The Boc-protected amine allows for facile introduction of targeting moieties (e.g., peptides, antibodies) after payload conjugation, enabling modular assembly of multifunctional drug delivery systems [1]. The low molecular weight (369.3 g/mol) relative to longer PEG linkers ensures that the linker itself minimally perturbs the physicochemical properties of the final conjugate, an important consideration in maintaining cell permeability and target engagement [2].

Technical Documentation Hub

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